molecular formula C8H6BrClOS B15287128 4-Bromo-3-methylphenyl chlorothioformate

4-Bromo-3-methylphenyl chlorothioformate

Cat. No.: B15287128
M. Wt: 265.56 g/mol
InChI Key: CTSBPEIQDUXKLN-UHFFFAOYSA-N
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Description

4-Bromo-3-methylphenyl chlorothioformate is an organic compound with the molecular formula C8H6BrClOS. It is a derivative of phenyl chlorothioformate, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylphenyl chlorothioformate typically involves the reaction of 4-bromo-3-methylphenol with thionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with thionyl chloride to form the desired chlorothioformate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylphenyl chlorothioformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding thiocarbamate .

Scientific Research Applications

4-Bromo-3-methylphenyl chlorothioformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylphenyl chlorothioformate involves its reactivity towards nucleophiles. The chlorine atom in the chlorothioformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylphenyl isothiocyanate
  • 4-Bromo-3-methylphenyl thiocyanate
  • 4-Bromo-3-methylphenyl carbamate

Uniqueness

4-Bromo-3-methylphenyl chlorothioformate is unique due to its specific reactivity profile and the presence of both bromine and methyl substituents on the phenyl ring. This combination of functional groups allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds .

Properties

Molecular Formula

C8H6BrClOS

Molecular Weight

265.56 g/mol

IUPAC Name

O-(4-bromo-3-methylphenyl) chloromethanethioate

InChI

InChI=1S/C8H6BrClOS/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3

InChI Key

CTSBPEIQDUXKLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=S)Cl)Br

Origin of Product

United States

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